4-Isothiocyanato-3,5-dimethylphenol
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Overview
Description
4-Isothiocyanato-3,5-dimethylphenol is a chemical compound with the molecular formula C9H9NOS. It is a yellow solid that is soluble in methanol. This compound is an intermediate in the production of xylazine metabolites and is found naturally in various plants, including Moringa oleifera and Raphanus sativus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isothiocyanato-3,5-dimethylphenol can be synthesized through several methods:
Replacement Reaction: One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines.
Electrochemical Method: Another practical method involves the electrochemical preparation of isothiocyanates from amines and carbon disulfide without using toxic and expensive reagents.
Industrial Production Methods: The industrial production of this compound typically involves the use of highly purified reagents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanato-3,5-dimethylphenol undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiourea derivatives .
Scientific Research Applications
4-Isothiocyanato-3,5-dimethylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has potential therapeutic applications due to its presence in plants with medicinal properties.
Industry: It is used in the production of xylazine metabolites and other industrial chemicals.
Mechanism of Action
4-Isothiocyanato-3,5-dimethylphenol can be compared with other isothiocyanates such as:
Sulforaphane: Found in cruciferous vegetables, known for its anticancer and antioxidative properties.
Phenyl Ethyl Isothiocyanate: Known for its chemopreventive properties and presence in cruciferous vegetables.
Uniqueness: this compound is unique due to its specific molecular structure and its role as an intermediate in the production of xylazine metabolites. Its presence in medicinal plants also highlights its potential therapeutic applications.
Comparison with Similar Compounds
- Sulforaphane
- Phenyl Ethyl Isothiocyanate
- 1-Isothiocyanatomethyl-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
Properties
IUPAC Name |
4-isothiocyanato-3,5-dimethylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUCLBRTBJPLGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-00-7 |
Source
|
Record name | 4-Isothiocyanato-3,5-dimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ISOTHIOCYANATO-3,5-DIMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV1DQ25VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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